2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Physicochemical profiling Drug-likeness Medicinal chemistry

2-Amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-23-1; molecular formula C₁₂H₁₀N₄OS; MW 258.30 g/mol) is a trisubstituted thiazolo[4,5-d]pyridazin-4(5H)-one derivative belonging to the broader azolo[d]pyridazinone pharmacophore class. Its fused thiazole–pyridazinone core with a 2-amino, 5-methyl, and 7-phenyl substitution pattern places it within a scaffold associated with diverse biological activities including DHFR inhibition, analgesic and anti-inflammatory effects, and antitumor potential.

Molecular Formula C12H10N4OS
Molecular Weight 258.3 g/mol
CAS No. 1105192-23-1
Cat. No. B1517352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS1105192-23-1
Molecular FormulaC12H10N4OS
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N
InChIInChI=1S/C12H10N4OS/c1-16-11(17)9-10(18-12(13)14-9)8(15-16)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14)
InChIKeyAMHWPSNQNRYHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-23-1): Core Identity and Scaffold Context for Procurement Decisions


2-Amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-23-1; molecular formula C₁₂H₁₀N₄OS; MW 258.30 g/mol) is a trisubstituted thiazolo[4,5-d]pyridazin-4(5H)-one derivative belonging to the broader azolo[d]pyridazinone pharmacophore class [1]. Its fused thiazole–pyridazinone core with a 2-amino, 5-methyl, and 7-phenyl substitution pattern places it within a scaffold associated with diverse biological activities including DHFR inhibition, analgesic and anti-inflammatory effects, and antitumor potential [2]. The compound is commercially available from multiple vendors at purities of 95–97%, with computed physicochemical properties (LogP ≈ 1.99, PSA ≈ 71.6 Ų, 1 H-bond donor) that fall within drug-like chemical space [3].

Why 2-Amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Cannot Be Interchanged with Other Thiazolopyridazinone Analogs


Within the thiazolo[4,5-d]pyridazin-4(5H)-one family, each substitution position exerts distinct effects on physicochemical and biological properties. The N5-methyl group present in this compound (absent in CAS 941868-64-0, the 5-des-methyl analog) eliminates a hydrogen bond donor site, alters LogP by approximately +0.3 to +0.5 log units relative to the NH-bearing congener, and modifies metabolic stability at the lactam nitrogen [1]. The 2-amino group provides a primary amine handle for derivatization and a hydrogen bond donor not available in 2-methyl analogs (e.g., CAS 941868-52-6), while the 7-phenyl substituent contributes π-stacking and lipophilic anchoring distinct from heteroaryl or alkyl replacements [2]. Published class-level evidence shows that even modest structural changes within this scaffold—such as replacing a pyrrolidino group with a piperidino or morpholino at position 2—can shift in vivo analgesic potency by meaningful margins [3]. Consequently, interchanging these analogs without verifying target-specific activity is scientifically unsound.

2-Amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: Quantitative Differentiation Evidence Against Closest Analogs


N5-Methylation Modulates Hydrogen Bond Donor Count and Lipophilicity Relative to the 5-Des-Methyl Analog

The target compound bears an N5-methyl substituent on the pyridazinone nitrogen, whereas the closest commercially available analog, 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-64-0), retains a free NH at this position [1]. This methylation eliminates one hydrogen bond donor (HBD count = 1 vs. 2 for the des-methyl analog), reduces topological polar surface area (71.58 Ų), and increases calculated LogP to ≈ 1.99 versus an estimated LogP of approximately 1.5–1.7 for the NH-bearing congener [2]. The molecular weight increases by 14 Da (258.30 vs. 244.27 g/mol), a change that affects passive membrane permeability predictions.

Physicochemical profiling Drug-likeness Medicinal chemistry

2-Amino Substituent Enables Derivatization Chemistry Not Possible with 2-Methyl or 2-Pyrrolidino Analogs

The target compound possesses a primary aromatic amine at the 2-position of the thiazole ring [1]. This functional group is absent in the 2-methyl analog (2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, CAS 941868-52-6) and is replaced by tertiary amines (N-pyrrolidino, N-piperidino, N-morpholino) in the biologically characterized series reported by Demchenko et al. [2]. The 2-amino group can undergo acylation, sulfonylation, reductive amination, diazotization, and urea/thiourea formation—reactions that are precluded for the 2-methyl analog and require de novo synthesis for cyclic amine-bearing analogs [3].

Synthetic chemistry Chemical biology Hit-to-lead optimization

Thiazolo[4,5-d]pyridazin-4(5H)-one Scaffold Demonstrates In Vivo Analgesic Activity with Class-Leading ED₅₀ Values Against Ketorolac Benchmark

Although direct in vivo data for the target compound are not yet published, the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has established class-level analgesic efficacy. The structurally related analog Pyrodazol (a 2,5,7-substituted thiazolo[4,5-d]pyridazin-4(5H)-one) demonstrated an ED₅₀ of 1.9 mg/kg (i.g.) in the tail-flick model, outperforming ketorolac (ED₅₀ = 3.0 mg/kg i.g.) and exhibiting morphine-comparable efficacy on the hot plate test [1]. Separately, the Demchenko et al. series of 2-(N-pyrrolidino/N-piperidino/N-morpholino)-7-phenyl derivatives showed significant in vivo analgesic effects in both hot plate and acetic acid-induced writhing models [2]. The target compound shares the identical 7-phenyl substitution and the thiazolo[4,5-d]pyridazin-4(5H)-one core with these active analogs, while differing at positions 2 and 5.

Analgesic activity In vivo pharmacology Non-opioid pain

Thiazolo[4,5-d]pyridazine Core Demonstrates Nanomolar DHFR Inhibition with Antitumor Activity in Cancer Cell Lines

The thiazolo[4,5-d]pyridazine scaffold has been validated as a dihydrofolate reductase (DHFR) inhibitory chemotype. In the Ewida et al. (2017) study, compound 26—a thiazolo[4,5-d]pyridazine bearing a 2-thioureido function—achieved an IC₅₀ of 0.06 μM against DHFR, making it the most potent compound in the series, and showed lethality against the HS 578T breast cancer cell line (IC₅₀ = 0.8 μM) with cell cycle arrest and apoptosis induction [1]. A subsequent 2018 study extended this scaffold to imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinones, with compounds 13 and 43 achieving DHFR IC₅₀ values of 0.05 and 0.06 μM respectively, and compound 43 showing IC₅₀ of 0.32 μM (OVCAR-3 ovarian) and 0.46 μM (MDA-MB-435 melanoma) [2]. The target compound, possessing the identical thiazolo[4,5-d]pyridazin-4(5H)-one core but with a free 2-amino rather than 2-thioureido group, represents an unexplored substitution variant within this validated DHFR-inhibitory chemotype.

DHFR inhibition Anticancer Antifolate

Multi-Vendor Commercial Availability at ≥95% Purity Enables Reproducible Procurement for Screening Cascades

The target compound is stocked by multiple independent vendors with documented purity specifications, supporting reproducible procurement. MolCore supplies the compound at ≥97% purity (NLT 97%) under ISO-certified quality systems . Leyan offers it at 95% purity (Product No. 1371258, CAS 1105192-23-1) . Life Chemicals lists the compound as product F2135-0607 at 95+% purity with LCMS and/or 400 MHz NMR quality control confirmation . This multi-vendor landscape contrasts with several close analogs (e.g., 2-amino-7-phenyl derivative CAS 941868-64-0; 2-methyl-7-phenyl derivative CAS 941868-52-6), which are each carried by fewer suppliers and often at lower stock levels.

Chemical procurement Purity specification Supply chain

Low Rotatable Bond Count and Planar Fused-Ring System Differentiate Scaffold from Flexible Heterocyclic Alternatives

The target compound possesses only one freely rotatable bond (between the pyridazinone core and the 7-phenyl ring) [1]. This conformational rigidity is a hallmark of the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold: a crystal structure of the closely related 2,7-dimethyl analog confirmed a nearly planar nine-membered fused-ring system with an r.m.s. deviation of only 0.012 Å, with intermolecular hydrogen bonding between the amino hydrogen and the ketonic oxygen generating centrosymmetric dimers [2]. This contrasts with more flexible heterocyclic scaffolds (e.g., pyrazole-amides, benzylamino-pyrimidines) that typically present 4–8 rotatable bonds and higher conformational entropy penalties upon target binding.

Conformational restriction Ligand efficiency Crystallography

Optimal Research Application Scenarios for 2-Amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Based on Current Evidence


Medicinal Chemistry: SAR Expansion via 2-Amino Derivatization of a Validated DHFR-Inhibitory Scaffold

The free 2-amino group provides a direct diversification handle on a core scaffold for which nanomolar DHFR inhibition (IC₅₀ 0.05–0.06 μM) and antitumor cell activity (IC₅₀ 0.32–0.8 μM across breast, ovarian, and melanoma lines) have been experimentally established for structurally related thiazolo[4,5-d]pyridazines [1]. The target compound enables parallel synthesis of amide, sulfonamide, urea, and thiourea libraries at the 2-position—a vector unexplored in the published DHFR series, which focused exclusively on 2-thioureido substituents [2]. The N5-methyl group simultaneously blocks metabolic N-dealkylation at the lactam, a potential advantage for cellular stability relative to NH-bearing analogs.

In Vivo Analgesic Screening: Thiazolo[4,5-d]pyridazin-4(5H)-one Core as a Non-Opioid Pain Program Entry Point

The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has produced compounds (e.g., Pyrodazol) with ED₅₀ values superior to ketorolac (1.9 vs. 3.0 mg/kg i.g. in tail-flick) and morphine-equivalent efficacy in hot plate models [3]. The target compound shares the 7-phenyl substituent and core heterocycle with these active analgesics while providing a distinct 2-amino/5-methyl substitution pattern. This makes it suitable as a comparator or starting point in phenotypic analgesic screening cascades employing the acetic acid writhing and hot plate models validated by Demchenko et al. for this scaffold class [4].

Fragment-Based Drug Design: Rigid, Planar Template with Crystallographically Characterized Geometry

With only one rotatable bond, a predicted planar fused-ring system (supported by a 0.012 Å r.m.s. deviation crystal structure of the 2,7-dimethyl analog) [5], and a molecular weight of 258.30 Da, the target compound occupies a favorable position in fragment-like chemical space. Its computed LogP of ~1.99 and PSA of 71.58 Ų are compatible with both oral bioavailability predictions and CNS exposure potential [6]. The crystallographically validated intermolecular hydrogen bonding pattern (amino H → ketonic O) provides a reliable pharmacophoric anchor point for structure-based design, while the 7-phenyl ring offers a vector for π-stack or hydrophobic pocket targeting.

Antifolate Library Screening: Unexplored 2-Substitution Vector Within a DHFR-Validated Chemotype

Published thiazolo[4,5-d]pyridazine DHFR inhibitors uniformly bear a 2-thioureido moiety, with the most potent analog (compound 26) achieving IC₅₀ = 0.06 μM against DHFR and 0.8 μM against the HS 578T breast cancer line [1]. The target compound—bearing a free 2-amino rather than 2-thioureido group—represents the simplest accessible derivative along an unexplored substitution vector. Procurement of this compound enables evaluation of whether a more hydrophilic, lower-molecular-weight 2-substituent (NH₂ vs. NH–C(S)–NH–R) retains or modulates DHFR binding affinity, potentially identifying a more ligand-efficient starting point for antifolate optimization.

Quote Request

Request a Quote for 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.